molecular formula C11H20O4 B048870 Diallyl pentaerythritol CAS No. 2590-16-1

Diallyl pentaerythritol

Cat. No. B048870
CAS RN: 2590-16-1
M. Wt: 216.27 g/mol
InChI Key: JHSWSKVODYPNDV-UHFFFAOYSA-N
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Description

Diallyl pentaerythritol is a chemical compound with the molecular formula C11H20O4 . It is derived from pentaerythritol, a white crystalline odorless solid that has been synthesized since 1891 . Pentaerythritol is a multifaceted species used in many compounds, which are widely utilized in medicine and industry .


Synthesis Analysis

The synthesis of four-armed materials based on a pentaerythritol core, which is connected by spacers with different lengths to the coumarin moieties as mesogenic groups, has been reported . The chemical structure of these compounds is confirmed by FT-IR, 1H, 13C NMR, and mass spectrometry (MS) .


Molecular Structure Analysis

Pentaerythritol is a versatile substrate for the synthesis of many polyfunctionalized products, due to the presence of the neopentane core and one hydroxyl group in each of the four terminal carbons .


Chemical Reactions Analysis

Pentaerythritol plays a crucial role in organic and medicinal chemistry, particularly in multicomponent reactions (MCRs) . In these reactions, pentaerythritol is a versatile substrate for the synthesis of many polyfunctionalized products .


Physical And Chemical Properties Analysis

Diallyl pentaerythritol has an average mass of 216.274 Da and a monoisotopic mass of 216.136154 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 334.2±42.0 °C at 760 mmHg, and a flash point of 155.9±27.9 °C .

Scientific Research Applications

  • It serves as a core in a transport platform suitable for creating new diagnostic and therapeutic agents, including targeted anticancer agents for nuclear medicine and magnetic resonance imaging (Ю. В. Стукалов et al., 2017).

  • Diallyl pentaerythritol has been studied in the treatment of angina pectoris (D. A. Sherber & I. Gelb, 1961).

  • As an anodic inhibitor, it prevents the corrosion of carbon steel by strongly interacting with the steel surface (Xin Zhou, Huaiyu Yang, & Fu-hui Wang, 2012).

  • Pentaerythritol is useful as a core for multivalent glycolipids, serving as scaffolds for displaying carbohydrates in glycolipids and clustered glycoliposomes (J. Xue et al., 2005).

  • It acts as an efficient, biodegradable, non-toxic, and commercially available H-bonding organocatalyst in the synthesis of certain chemical derivatives (Shohreh Farahmand et al., 2019).

  • Pentaerythritol tetranitrate has shown vasoprotective activities in experimental atherosclerosis studies (G. Kojda et al., 1998).

properties

IUPAC Name

2,2-bis(prop-2-enoxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-3-5-14-9-11(7-12,8-13)10-15-6-4-2/h3-4,12-13H,1-2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSWSKVODYPNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CO)(CO)COCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diallyl pentaerythritol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Liu, JM DeSimone, GW Roberts - Polymer, 2006 - Elsevier
… The main impurities in APE3 were diallyl pentaerythritol ether (APE2), 14.7%, and APE4, 7.1%. Similiarly, the main impurities in APE4 were APE2 and APE3. All chemicals were used as …
Number of citations: 38 www.sciencedirect.com
VS RANDALL, M GAYLEN - Biodegradable Polymers as Drug Delivery …, 1990 - gimitec.com
The development of biodegradable polymers capable of releasing physically incorporated therapeutic agents by well-defined kinetics is a subject that has been receiving an increasing …
Number of citations: 0 gimitec.com
KC Frisch, PD Shroff - Journal of the American Chemical Society, 1953 - ACS Publications
… of diallyl pentaerythritol in 175 ml. of 95% ethanol was …
Number of citations: 24 pubs.acs.org
R Evans, JA Gallaghan - Journal of the American Chemical …, 1953 - ACS Publications
… of diallyl pentaerythritol in 175 ml. of 95% ethanol was …
Number of citations: 3 pubs.acs.org
M Kohestanian, H Bouhendi, M Ghiass - Journal of Polymer Research, 2017 - Springer
Polyacrylic acid (PAA) microgels were prepared by a free radical precipitation polymerization method. Initially, epoxy type cross-linkers were used to prepare PAA microgels by the …
Number of citations: 8 link.springer.com
A Vitale, MG Hennessy, OK Matar… - Advanced …, 2015 - Wiley Online Library
A unified patterning strategy via frontal photopolymerization (FPP) that is robust to a wide range of radical photopolymerizing systems, including thiol–ene and acrylic monomers is …
Number of citations: 64 onlinelibrary.wiley.com

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